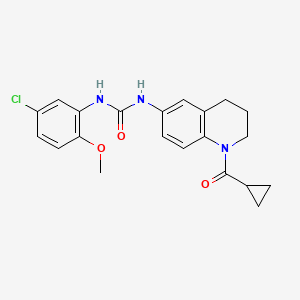

1-(5-chloro-2-methoxyphenyl)-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3/c1-28-19-9-6-15(22)12-17(19)24-21(27)23-16-7-8-18-14(11-16)3-2-10-25(18)20(26)13-4-5-13/h6-9,11-13H,2-5,10H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWXPEAFTHQLEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant studies, highlighting its mechanisms of action, and summarizing findings from various research sources.

Molecular Characteristics

- Molecular Formula : C15H16ClN3O3

- Molecular Weight : 293.75 g/mol

- InChIKey : CMMGIMGKCZGBQU-UHFFFAOYSA-N

The structure of this compound features a urea linkage, which is significant for its biological activity. The presence of the chloro and methoxy groups on the phenyl ring may influence its interaction with biological targets.

Spectral Data

The compound's spectral data can be analyzed through various methods such as NMR and FTIR, which help in confirming its structure and purity. For instance, the NMR spectrum can provide insights into the chemical environment of the hydrogen atoms in the molecule.

Research indicates that compounds similar to 1-(5-chloro-2-methoxyphenyl)-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many urea derivatives have been shown to inhibit specific enzymes that are crucial for cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may interact with signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

- Anticancer Activity : A study published in 2019 demonstrated that similar urea derivatives exhibited significant anticancer activity against non-small-cell lung carcinoma (NSCLC) cells. The mechanism was attributed to their ability to induce apoptosis and inhibit cell migration .

- Neuroprotective Effects : Research has indicated that certain tetrahydroquinoline derivatives possess neuroprotective properties. These compounds can potentially mitigate neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress .

- Antimicrobial Properties : Some studies have reported that compounds with similar structural features exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infectious diseases .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties of the target compound with analogs from the evidence:

Key Observations:

- Substituent Effects: Quinoline vs. Cyclopropanecarbonyl vs. Methyl/Indole: The cyclopropane group introduces rigidity and may resist metabolic oxidation compared to PQ401’s methyl group or the indole in CAS 922991-30-8 . Phenyl Substituents: The 5-Cl-2-MeO-phenyl group (common in all analogs) is associated with kinase inhibition, while 3,5-diMeO-phenyl (CAS 1203095-83-3) improves solubility but may reduce membrane permeability .

- Hydrogen Bonding and Crystallography: The urea bridge forms strong hydrogen bonds, critical for target engagement. Graph set analysis (as per Etter’s rules) could predict crystal packing and stability .

Q & A

Basic Research Questions

What experimental strategies are recommended for optimizing the synthesis of this urea derivative?

Methodological Answer:

Synthetic optimization should employ Design of Experiments (DoE) principles to evaluate variables (e.g., reaction temperature, stoichiometry, catalyst loading). For example, flow-chemistry techniques can enhance reproducibility and scalability, as demonstrated in the synthesis of structurally complex diazo compounds . Use high-performance liquid chromatography (HPLC) with UV/Vis detection to monitor intermediate formation and purity. Reaction progress can also be tracked via in situ Fourier-transform infrared spectroscopy (FTIR) to identify key intermediates.

How can the purity of this compound be validated post-synthesis?

Methodological Answer:

Combine differential scanning calorimetry (DSC) to assess melting-point consistency with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. For trace impurities, employ mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS). Cross-reference spectral data with analogs, such as 1-(4-chlorophenyl)-3-aryl urea derivatives, to validate functional groups (e.g., urea carbonyl at ~1650 cm⁻¹ in FTIR) .

What crystallographic techniques are suitable for determining its solid-state structure?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is the gold standard. For challenging crystals (e.g., twinning or weak diffraction), employ the SHELXD suite for structure solution and SHELXPRO for macromolecular interfaces . Pre-screen crystallization conditions (solvent polarity, temperature gradients) to optimize crystal quality. Metrics like R-factor (<0.08) and data-to-parameter ratios (>15:1) ensure reliability .

Advanced Research Questions

How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

Methodological Answer:

Apply graph set analysis (Etter’s formalism) to categorize hydrogen-bonding patterns (e.g., chains, rings). For example, the urea moiety often forms N–H···O=C intermolecular bonds, which can be quantified using Mercury CSD software. Compare with analogous structures, such as 1-(3-chloro-4-methylphenyl)-3-aryl ureas, to identify conserved motifs . Pair this with Hirshfeld surface analysis to map intermolecular interactions (e.g., Cl···H contacts) .

How should researchers resolve contradictions in pharmacological activity data across assays?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility). Use molecular docking to validate target binding (e.g., kinase or GPCR targets) and correlate with in vitro IC₅₀ values. Cross-reference with QSAR models derived from substituent effects (e.g., electron-withdrawing Cl vs. methoxy groups). For cellular assays, ensure consistent membrane permeability measurements (e.g., PAMPA) to control for bioavailability variables .

What strategies mitigate challenges in refining low-resolution X-ray data for this compound?

Methodological Answer:

For low-resolution (<1.0 Å) data, apply TwinRotMat in SHELXL to deconvolute overlapping reflections. Use CRYSTALS software for Bayesian refinement to stabilize thermal parameters. Validate with Rfree cross-validation and electron density maps (e.g., check for residual peaks near the cyclopropane group). If twinning persists, consider pseudo-merohedral twin laws and high-pressure crystallization to improve crystal quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.